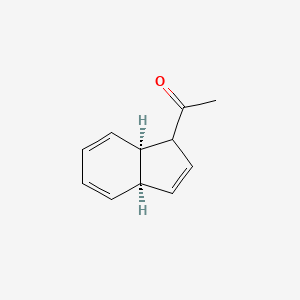
7-Methyl-1H-indene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-1H-indene-2-carbaldehyde is an organic compound belonging to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring The presence of a methyl group at the 7th position and an aldehyde group at the 2nd position makes this compound unique
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1H-indene-2-carbaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 7-methylindene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Another method involves the oxidation of 7-methyl-1H-indene using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction is usually carried out in an acidic medium to facilitate the formation of the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic processes using supported metal catalysts can also be employed to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
7-Methyl-1H-indene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: 7-Methyl-1H-indene-2-carboxylic acid.
Reduction: 7-Methyl-1H-indene-2-methanol.
Substitution: 7-Bromo-1H-indene-2-carbaldehyde.
科学研究应用
7-Methyl-1H-indene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, including polymers and resins.
作用机制
The mechanism of action of 7-Methyl-1H-indene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
相似化合物的比较
Similar Compounds
1H-Indene-2-carbaldehyde: Lacks the methyl group at the 7th position.
7-Methyl-1H-indene: Lacks the aldehyde group at the 2nd position.
2-Methyl-1H-indene-3-carbaldehyde: Has the methyl and aldehyde groups at different positions.
Uniqueness
7-Methyl-1H-indene-2-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which can influence its reactivity and potential applications. The presence of both functional groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.
属性
分子式 |
C11H10O |
|---|---|
分子量 |
158.20 g/mol |
IUPAC 名称 |
7-methyl-1H-indene-2-carbaldehyde |
InChI |
InChI=1S/C11H10O/c1-8-3-2-4-10-5-9(7-12)6-11(8)10/h2-5,7H,6H2,1H3 |
InChI 键 |
FPXBDPAEOABJMV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CC(=CC2=CC=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Indeno[2,1-b]pyrrole](/img/structure/B11918725.png)
![7H-Furo[3,2-f]indole](/img/structure/B11918728.png)



![2-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11918746.png)
![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B11918748.png)
![4,4,6-Trimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B11918758.png)


![6,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11918781.png)
![6-Hydroxy-3-methyl-2,6-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B11918790.png)


